molecular formula C18H14ClNO2 B13098287 3-(2-Chlorobenzylidene)-3H-indole-2-carboxylic acid ethyl ester

3-(2-Chlorobenzylidene)-3H-indole-2-carboxylic acid ethyl ester

Cat. No.: B13098287
M. Wt: 311.8 g/mol
InChI Key: CJIIODHTPSOKRF-SDNWHVSQSA-N
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Description

3-(2-Chlorobenzylidene)-3H-indole-2-carboxylic acid ethyl ester is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a chlorobenzylidene group attached to the indole core, along with an ethyl ester functional group

Properties

Molecular Formula

C18H14ClNO2

Molecular Weight

311.8 g/mol

IUPAC Name

ethyl (3E)-3-[(2-chlorophenyl)methylidene]indole-2-carboxylate

InChI

InChI=1S/C18H14ClNO2/c1-2-22-18(21)17-14(11-12-7-3-5-9-15(12)19)13-8-4-6-10-16(13)20-17/h3-11H,2H2,1H3/b14-11+

InChI Key

CJIIODHTPSOKRF-SDNWHVSQSA-N

Isomeric SMILES

CCOC(=O)C\1=NC2=CC=CC=C2/C1=C\C3=CC=CC=C3Cl

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2C1=CC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorobenzylidene)-3H-indole-2-carboxylic acid ethyl ester typically involves the condensation of 2-chlorobenzaldehyde with indole-2-carboxylic acid ethyl ester. This reaction is often carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Chlorobenzylidene)-3H-indole-2-carboxylic acid ethyl ester may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorobenzylidene)-3H-indole-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chlorobenzylidene group to a benzyl group or reduce the ester to an alcohol.

    Substitution: The chlorine atom in the chlorobenzylidene group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Chlorobenzylidene)-3H-indole-2-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-Chlorobenzylidene)-3H-indole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Bromobenzylidene)-3H-indole-2-carboxylic acid ethyl ester
  • 3-(2-Fluorobenzylidene)-3H-indole-2-carboxylic acid ethyl ester
  • 3-(2-Methylbenzylidene)-3H-indole-2-carboxylic acid ethyl ester

Uniqueness

3-(2-Chlorobenzylidene)-3H-indole-2-carboxylic acid ethyl ester is unique due to the presence of the chlorine atom in the benzylidene group, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s binding affinity to molecular targets. Additionally, the indole core provides a versatile scaffold for further functionalization and derivatization, making it a valuable compound in synthetic and medicinal chemistry.

Biological Activity

3-(2-Chlorobenzylidene)-3H-indole-2-carboxylic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

The primary mechanism by which 3-(2-Chlorobenzylidene)-3H-indole-2-carboxylic acid ethyl ester exerts its biological effects is through tubulin polymerization inhibition . This action disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. A study highlighted that related indole derivatives showed significant inhibition of tubulin polymerization, correlating with their antiproliferative effects on cancer cell lines such as T47D and MCF-7 .

Biological Activity Data

The following table summarizes key biological activities and findings related to 3-(2-Chlorobenzylidene)-3H-indole-2-carboxylic acid ethyl ester and its analogs:

Compound NameCell LineIC50 (µM)Mechanism of ActionReferences
3-(2-Chlorobenzylidene)-3H-indole-2-carboxylic acid ethyl esterT47D0.9Inhibition of tubulin polymerization
5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazideT47D0.1Apoptosis induction via caspase activation
5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazideMCF-70.033Cell cycle arrest at G2/M phase
3-(Prop-1-en-2-yl)azetidinonesMCF-73.9Antimitotic properties

Case Studies and Research Findings

  • Antiproliferative Effects : A series of studies have demonstrated that compounds structurally related to 3-(2-Chlorobenzylidene)-3H-indole-2-carboxylic acid ethyl ester exhibit potent antiproliferative activity against various cancer cell lines. For instance, a derivative showed an IC50 value of 0.1 µM in T47D cells, indicating strong potential for therapeutic applications in breast cancer treatment .
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases, which are critical enzymes in the apoptotic pathway. This effect was particularly noted in T47D breast cancer cells where significant G2/M phase arrest was observed .
  • Structure-Activity Relationships (SAR) : Modifications at specific positions on the indole and benzene rings have been studied to optimize biological activity. Substitutions at the 3-position of the indole ring were found to enhance apoptotic activity significantly, suggesting that careful structural modifications can lead to improved efficacy .

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